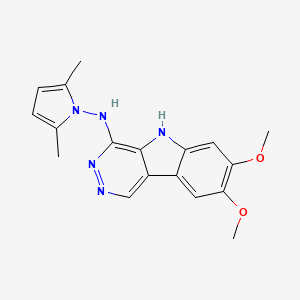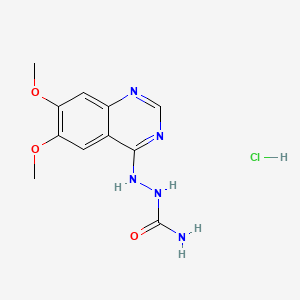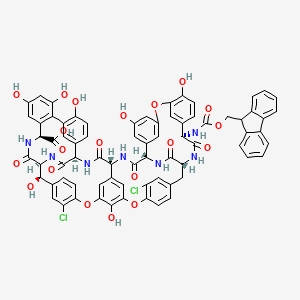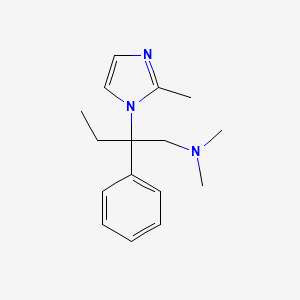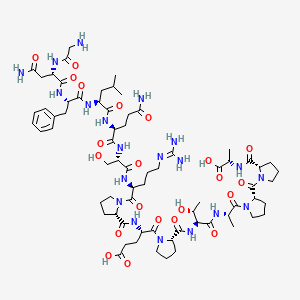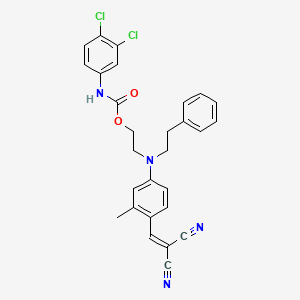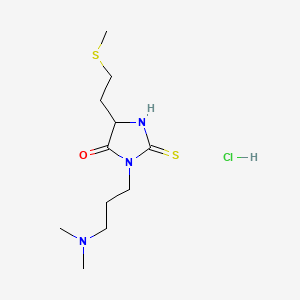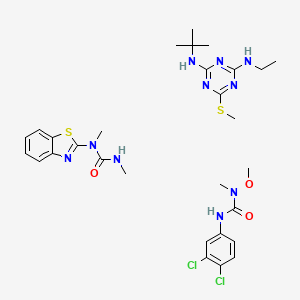
Linuron-methabenzthiazuron-terbutryne mixt.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linuron-methabenzthiazuron-terbutryne mixture is a combination of three herbicides: linuron, methabenzthiazuron, and terbutryne. These compounds are used primarily in agriculture to control a wide range of weeds in various crops. Each component of the mixture has unique properties that contribute to its overall effectiveness in weed control.
準備方法
Synthetic Routes and Reaction Conditions
Linuron: Linuron is synthesized through the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the urea derivative.
Methabenzthiazuron: Methabenzthiazuron is produced by reacting 2-mercaptobenzothiazole with methyl isocyanate. This reaction occurs under controlled conditions to ensure the formation of the desired herbicide.
Terbutryne: Terbutryne is synthesized by reacting 2-tert-butylamino-4-chloro-6-ethylamino-s-triazine with methyl isocyanate. The reaction is carried out in the presence of a catalyst to enhance the yield of the product.
Industrial Production Methods
Industrial production of these herbicides involves large-scale chemical synthesis using the aforementioned reactions. The processes are optimized for high yield and purity, and the final products are formulated into various herbicidal mixtures for agricultural use.
化学反応の分析
Types of Reactions
Oxidation: Linuron can undergo oxidation to form 3,4-dichloroaniline, a major degradation product.
Reduction: Methabenzthiazuron can be reduced to form 2-mercaptobenzothiazole.
Substitution: Terbutryne can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products
Linuron: 3,4-dichloroaniline
Methabenzthiazuron: 2-mercaptobenzothiazole
Terbutryne: Various substituted triazines
科学的研究の応用
Linuron-methabenzthiazuron-terbutryne mixture has been extensively studied for its applications in agriculture, biology, and environmental science. Some key applications include:
Agriculture: Used as a pre-emergence and post-emergence herbicide to control a wide range of broadleaf and grassy weeds in crops such as wheat, barley, and chickpeas
Environmental Science: Studied for its biodegradation and environmental impact. .
Biology: Investigated for its effects on non-target organisms, including its potential endocrine-disrupting properties
作用機序
The mechanism of action of linuron-methabenzthiazuron-terbutryne mixture involves the inhibition of photosynthesis in target weeds. Each component targets different pathways:
Methabenzthiazuron: Inhibits cell division by interfering with microtubule formation.
Terbutryne: Inhibits photosynthesis by blocking the electron transport chain in chloroplasts.
類似化合物との比較
Linuron-methabenzthiazuron-terbutryne mixture is compared with other herbicides such as diuron, fluometuron, and chlorotoluron. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:
Diuron: Similar to linuron but has a broader spectrum of activity.
Fluometuron: More effective against certain grassy weeds compared to linuron.
Chlorotoluron: Similar to methabenzthiazuron but with different environmental persistence
Conclusion
Linuron-methabenzthiazuron-terbutryne mixture is a potent herbicidal combination with diverse applications in agriculture and environmental science. Its unique properties and mechanisms of action make it an effective tool for weed control, while ongoing research continues to explore its environmental impact and potential risks.
特性
CAS番号 |
64664-21-7 |
|---|---|
分子式 |
C29H40Cl2N10O3S2 |
分子量 |
711.7 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H19N5S.C10H11N3OS.C9H10Cl2N2O2/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h6H2,1-5H3,(H2,11,12,13,14,15);3-6H,1-2H3,(H,11,14);3-5H,1-2H3,(H,12,14) |
InChIキー |
ZVMMQUZPIGTZQN-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CNC(=O)N(C)C1=NC2=CC=CC=C2S1.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


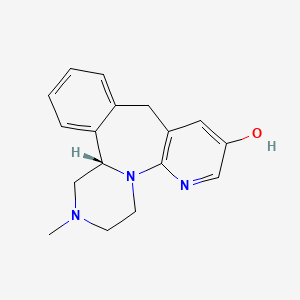
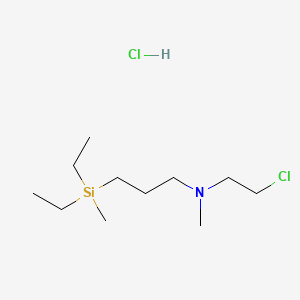

![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)

